(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one
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Overview
Description
(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one is a complex organic compound with a unique structure that includes a naphthalene ring system and a hydroxyoxolanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one: This compound is unique due to its specific structure and functional groups.
Uniqueness
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a naphthalene moiety and an oxolanone ring. Its chemical formula is C20H30O6, and it features multiple stereocenters which may influence its biological interactions.
Antioxidant Properties
Research indicates that compounds similar to (3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress and may contribute to protective effects against various diseases.
Anti-inflammatory Effects
Several studies suggest that this compound may possess anti-inflammatory activity. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. This mechanism could be beneficial in treating conditions characterized by chronic inflammation.
Antimicrobial Activity
Preliminary data indicate that the compound demonstrates antimicrobial effects against a range of pathogens. In vitro assays have shown effectiveness against both gram-positive and gram-negative bacteria, highlighting its potential as a natural antimicrobial agent.
Cytotoxicity and Cancer Research
In cancer research contexts, derivatives of this compound have been evaluated for their cytotoxic effects on various cancer cell lines. Results from these studies suggest that the compound may induce apoptosis in cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapeutics.
Study 1: Antioxidant Evaluation
A study published in the Journal of Natural Products evaluated the antioxidant capacity of several naphthalene derivatives. The results indicated that This compound exhibited a higher radical scavenging activity compared to standard antioxidants like vitamin C.
Study 2: Anti-inflammatory Mechanism
Research documented in Phytochemistry explored the anti-inflammatory mechanisms of similar compounds. The study found that the compound inhibited the NF-kB pathway, which is crucial in regulating inflammatory responses. This finding supports its potential use in treating inflammatory diseases.
Study 3: Antimicrobial Efficacy
A recent investigation published in Microbial Pathogenesis tested the antimicrobial efficacy of this compound against various strains of bacteria. The findings revealed a minimum inhibitory concentration (MIC) that suggests its potential as an alternative therapeutic agent in infectious diseases.
Data Tables
Properties
Molecular Formula |
C20H30O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one |
InChI |
InChI=1S/C20H30O3/c1-13-6-9-16-19(2,3)10-5-11-20(16,4)15(13)8-7-14-12-17(21)23-18(14)22/h7,15-17,21H,1,5-6,8-12H2,2-4H3/b14-7- |
InChI Key |
DYYYQLXAGIXUGM-AUWJEWJLSA-N |
Isomeric SMILES |
CC1(CCCC2(C1CCC(=C)C2C/C=C\3/CC(OC3=O)O)C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC=C3CC(OC3=O)O)C)C |
Origin of Product |
United States |
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